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molecular formula C12H14ClN3O B8594795 5-Chloro-7-methyl-2-(1-piperazinyl)benzoxazole

5-Chloro-7-methyl-2-(1-piperazinyl)benzoxazole

Cat. No. B8594795
M. Wt: 251.71 g/mol
InChI Key: MZUBRHZGTLTPRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07045516B1

Procedure details

Piperazine (4.3 g, 0.05 mol) was added to a suspension of 5-chloro-2-mercapto-7-methylbenzoxazole (5.0 g, 0.25 mol) in toluene (100 mL) with stirring. The reaction mixture was stirred for 7 hours under reflux, then cooled, and the mixture was added to a mixture of ethyl acetate (45 mL) and water (80 mL). The mixture was adjusted to pH 7.5 by gradually adding 5 N hydrochloric acid. The separated organic layer was washed with water (80 mL), added with water (80 mL) again, and adjusted to pH 1–1.5 with 5 N hydrochloric acid. The organic layer was removed by phase separation. The remaining aqueous layer was added with ethyl acetate, adjusted to pH 8.0 with 5 N aqueous sodium hydroxide, and then extracted. The organic layer was washed with water and saturated brine, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure to obtain the title compound (4.3 g). This compound may be converted into 5-chloro-7-methyl-2-(1-piperazinyl) benzoxazole hydrochloride by treatment with 4 N hydrochloric acid/ethyl acetate in ethyl acetate.
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[Cl:7][C:8]1[CH:9]=[C:10]([CH3:18])[C:11]2[O:15][C:14](S)=[N:13][C:12]=2[CH:17]=1.C(OCC)(=O)C.Cl>C1(C)C=CC=CC=1.O>[Cl:7][C:8]1[CH:9]=[C:10]([CH3:18])[C:11]2[O:15][C:14]([N:1]3[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]3)=[N:13][C:12]=2[CH:17]=1

Inputs

Step One
Name
Quantity
4.3 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
5 g
Type
reactant
Smiles
ClC=1C=C(C2=C(N=C(O2)S)C1)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
45 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
80 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 7 hours
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
cooled
WASH
Type
WASH
Details
The separated organic layer was washed with water (80 mL)
ADDITION
Type
ADDITION
Details
added with water (80 mL) again
CUSTOM
Type
CUSTOM
Details
The organic layer was removed by phase separation
ADDITION
Type
ADDITION
Details
The remaining aqueous layer was added with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted
WASH
Type
WASH
Details
The organic layer was washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C2=C(N=C(O2)N2CCNCC2)C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
YIELD: CALCULATEDPERCENTYIELD 34.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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